VER-49009

Descripción general

Descripción

VER-49009, también conocido como CCT 129397, es un potente inhibidor de la proteína de choque térmico 90 (HSP90). La proteína de choque térmico 90 es una chaperona molecular involucrada en la estabilización y el plegamiento correcto de varias proteínas, muchas de las cuales son esenciales para la supervivencia y proliferación de las células cancerosas. This compound ha mostrado un potencial significativo en la inhibición de la actividad de la proteína de choque térmico 90, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

La síntesis de VER-49009 implica varios pasos, comenzando con la preparación de la estructura central del pirazol. La ruta sintética normalmente incluye los siguientes pasos:

Formación del anillo de pirazol: Esto implica la reacción de derivados de hidracina apropiados con 1,3-dicetonas en condiciones ácidas.

Reacciones de sustitución: El anillo de pirazol se somete luego a varias reacciones de sustitución para introducir los grupos funcionales deseados, como grupos cloro, metoxi y carboxamida.

Purificación: El compuesto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada

Los métodos de producción industrial para this compound probablemente implicarían la ampliación de estas rutas sintéticas, la optimización de las condiciones de reacción y la garantía de una calidad y un rendimiento consistentes mediante rigurosas medidas de control de calidad.

Análisis De Reacciones Químicas

VER-49009 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: this compound puede participar en reacciones de sustitución, donde uno o más grupos funcionales son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro studies have demonstrated that VER-49009 exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes the GI50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:

| Cell Type | Cell Line | GI50 (nmol/L) |

|---|---|---|

| Melanoma | SKMEL 2 | 1,093.3 ± 111.2 |

| SKMEL 5 | 163.3 ± 14.5 | |

| SKMEL 28 | 475.0 ± 18.0 | |

| WM266.4 | 1,366.7 ± 33.3 | |

| Colon Cancer | HCT116 | 357.0 ± 0.003 |

| BEneg | 372.5 ± 29.5 |

These results indicate that while this compound is less potent than some other HSP90 inhibitors (e.g., VER-50589), it still demonstrates a significant capacity to inhibit cell proliferation in various cancer types .

Case Studies and Research Findings

- Ovarian Cancer : In a study involving athymic mice bearing OVCAR3 human ovarian ascites tumors, this compound completely inhibited ERBB2, a protein often overexpressed in ovarian cancer, indicating its potential as a therapeutic agent in this context .

- Hepatic Stellate Cells : Research has shown that this compound induces G2 phase arrest in hepatic stellate cell line CFSC cells, suggesting its utility in liver-related pathologies .

- Combination Therapies : Combining this compound with other agents has been explored to enhance its efficacy. For instance, silencing Cdc37 alongside treatment with this compound or other HSP90 inhibitors resulted in more extensive depletion of kinase clients, highlighting a strategy for overcoming resistance mechanisms in cancer therapy .

Potential Therapeutic Applications

The implications of this compound extend beyond basic research into potential clinical applications:

- Cancer Therapy : Given its ability to inhibit crucial signaling pathways involved in tumorigenesis, this compound may be developed as part of combination therapies for various cancers.

- Neurodegenerative Diseases : As HSP90 is also implicated in neurodegenerative conditions, further research could explore the role of this compound in these diseases.

Mecanismo De Acción

VER-49009 ejerce sus efectos al unirse al dominio ATPasa de la proteína de choque térmico 90, inhibiendo así su actividad de chaperona. Esto conduce a la desestabilización y degradación de las proteínas clientes que son esenciales para la supervivencia de las células cancerosas. La inhibición de la proteína de choque térmico 90 por this compound da como resultado la inducción de las proteínas de choque térmico 27 y 72, la reducción de las proteínas clientes como c-Raf, B-Raf y survivina, y en última instancia provoca el arresto del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

VER-49009 se compara con otros inhibidores de la proteína de choque térmico 90 similares, como VER-50589 y NVP-AUY922. Si bien todos estos compuestos inhiben la proteína de choque térmico 90, difieren en sus afinidades de unión, captación celular y actividades antiproliferativas:

VER-50589: Este compuesto tiene una mayor afinidad de unión a la proteína de choque térmico 90 y una mayor captación celular en comparación con this compound.

NVP-AUY922: Este compuesto es otro potente inhibidor de la proteína de choque térmico 90 con una estructura química diferente.

Estas comparaciones resaltan la singularidad de this compound en términos de su modo de unión específico y su potencial como compuesto líder para un mayor desarrollo de fármacos.

Actividad Biológica

VER-49009 is a synthetic compound classified as a pyrazole derivative, primarily known for its role as an inhibitor of heat shock protein 90 (HSP90). This protein is crucial for the stability and function of numerous client proteins involved in cancer progression and cellular stress responses. The following sections detail the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, pharmacokinetic properties, and relevant case studies.

This compound functions primarily through competitive inhibition of ATP binding to HSP90. This disruption impairs the chaperoning activity of HSP90, leading to the degradation of client proteins that are essential for tumor growth and survival. The compound exhibits significant binding affinity to the ATPase domain of HSP90, with a dissociation constant () reported at approximately 78 nM . This is notably less potent than its analog VER-50589, which has a of 5 nM .

Binding Interactions

The binding mechanism involves critical hydrogen bonding interactions with specific amino acid residues in the ATPase domain. The ethylamide group in this compound enhances these interactions, contributing to its potency compared to earlier compounds .

Efficacy in Cancer Models

This compound has demonstrated antiproliferative activity across various cancer cell lines. Its mean cellular growth inhibition (GI50) values have been reported as follows:

| Cell Line | GI50 (nM) |

|---|---|

| HT29 (Colon Cancer) | 685 ± 119 |

| OVCAR3 (Ovarian Cancer) | 500-600 |

| CFSC (Hepatic Stellate) | G2 Phase Arrest |

In studies involving human cancer cell lines, this compound showed a significant ability to induce cell cycle arrest and apoptosis, particularly through the depletion of client proteins such as C-RAF and B-RAF .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound exhibits moderate cellular uptake compared to its analogs. For instance, the cellular uptake of VER-50589 was found to be four times greater than that of this compound .

Key Pharmacokinetic Findings:

- Half-life: Approximately 4 hours in plasma.

- Bioavailability: Moderate; further studies are needed to optimize delivery methods.

Case Studies

-

Ovarian Carcinoma Model:

In a study involving female NCr athymic mice implanted with OVCAR3 ovarian carcinoma cells, administration of this compound at doses of 4 mg/kg twice daily resulted in significant tumor growth inhibition over a treatment period . Tumors were harvested for pharmacodynamic analyses post-treatment. -

Hepatic Stellate Cell Proliferation:

Another study focused on hepatic stellate cells (CFSC), where this compound was shown to inhibit proliferation and induce G2 phase arrest by decreasing Akt expression. These findings suggest potential applications in liver fibrosis prevention .

Comparative Analysis with Analogues

The following table summarizes the comparative biological activity between this compound and its more potent analogue, VER-50589:

| Compound | IC50 (nM) ATPase Activity | GI50 (nM) HT29 | Cellular Uptake |

|---|---|---|---|

| This compound | 167 ± 9 | 685 ± 119 | Lower |

| VER-50589 | 143 ± 23 | 78 ± 15 | Higher |

Propiedades

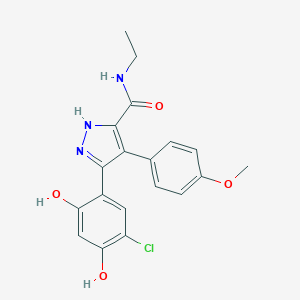

IUPAC Name |

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNAOTXNHVALTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678600 | |

| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940289-57-6 | |

| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.